2-(3-Phenoxyphenoxy)ethanamine
Description
Role of the Ethanamine Moiety in Chemical Synthesis and Functionalization
The ethanamine (or ethylamine) moiety, with the chemical formula CH3CH2NH2, is a fundamental building block in organic synthesis. wikipedia.org Its primary amine group is a key functional handle that can participate in a wide array of chemical transformations. This nucleophilic character allows it to react with various electrophiles, such as acyl chlorides, anhydrides, and alkyl halides, to form amides, sulfonamides, and substituted amines, respectively. wikipedia.org
Overview of Research Trajectories for Novel Aryloxyalkylamine Scaffolds
The development of novel aryloxyalkylamine scaffolds is a dynamic area of research, driven by the potential to create molecules with tailored properties for various applications. These scaffolds serve as three-dimensional frameworks that can be systematically modified to explore structure-activity relationships. mdpi.combond.edu.au Research in this area often focuses on several key trajectories:
Synthesis of Diverse Libraries: Chemists are actively developing efficient synthetic routes to generate libraries of aryloxyalkylamine derivatives with variations in the aryl group, the alkyl linker, and the substitution on the amine. This allows for a broad exploration of chemical space.
Methodology Development: A significant part of the research is dedicated to creating new and improved methods for the synthesis of these scaffolds. This includes the development of novel catalysts and reaction conditions to enhance yield, selectivity, and functional group tolerance. google.com
Investigation of Structure-Property Relationships: Researchers are systematically studying how modifications to the aryloxyalkylamine scaffold affect its physical, chemical, and biological properties. This includes examining the impact of substituents on the aromatic ring and the length and branching of the alkyl chain. conicet.gov.ar
Application-Oriented Research: A major driving force is the potential application of these compounds in various fields. For example, aryloxyalkylamine scaffolds are being investigated for their potential in materials science and medicinal chemistry. ontosight.ai The design of these scaffolds is often guided by computational modeling to predict their interactions with biological targets or their material properties. sci-hub.se
The exploration of novel aryloxyalkylamine scaffolds continues to be a vibrant field of study, with ongoing efforts to expand the diversity of these structures and to uncover their full potential. ox.ac.ukleeds.ac.ukuchicago.eduutexas.edu
Structure
3D Structure
Properties
Molecular Formula |
C14H15NO2 |
|---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
2-(3-phenoxyphenoxy)ethanamine |
InChI |
InChI=1S/C14H15NO2/c15-9-10-16-13-7-4-8-14(11-13)17-12-5-2-1-3-6-12/h1-8,11H,9-10,15H2 |
InChI Key |
IYCFGQGYHUFHRB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)OCCN |
Origin of Product |
United States |
Synthetic Methodologies and Route Design for 2 3 Phenoxyphenoxy Ethanamine
Retrosynthetic Analysis of the Phenoxyphenoxyethanamine Framework
Retrosynthetic analysis provides a logical framework for designing the synthesis of 2-(3-phenoxyphenoxy)ethanamine. The primary disconnection occurs at the carbon-nitrogen bond of the ethanamine moiety. This bond can be formed through various amination strategies, pointing to a key intermediate such as 2-(3-phenoxyphenoxy)ethyl halide (e.g., a bromide).
A second disconnection breaks the ether linkage of the side chain, leading back to the central precursor, 3-phenoxyphenol, and a two-carbon electrophile like 2-bromoethanol. The final key disconnection simplifies the diaryl ether core of 3-phenoxyphenol itself. This bond can be disconnected to reveal simpler, commercially available precursors such as resorcinol and an aryl halide like iodobenzene, which can be coupled using etherification methods. This systematic deconstruction outlines a convergent synthetic route requiring the formation of a diaryl ether followed by alkylation and amination.
Precursor Synthesis Strategies for Phenoxyphenoxy Moieties
The synthesis of the 3-phenoxyphenol core is a critical first stage. This diaryl ether can be constructed through several reliable methods, primarily involving the formation of a carbon-oxygen bond between two aromatic rings.
Etherification Reactions for Phenoxyphenoxy Linkages
The Ullmann condensation is a widely utilized and effective method for the synthesis of diaryl ethers. This reaction typically involves the copper-catalyzed coupling of a phenol with an aryl halide. In the context of synthesizing 3-phenoxyphenol, this could involve the reaction of resorcinol with an aryl iodide. Modern variations of the Ullmann reaction often use catalytic amounts of copper salts in conjunction with ligands to facilitate the reaction under milder conditions. nih.gov
A specific example is the reaction of iodobenzene with resorcinol in the presence of a copper(I) catalyst and a base like potassium carbonate. chemicalbook.com The use of co-catalysts such as 8-hydroxyquinoline or picolinic acid can improve reaction efficiency and yield. nih.govchemicalbook.com
Table 1: Representative Conditions for Ullmann-type Diaryl Ether Synthesis
| Aryl Halide | Phenol Component | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| Iodobenzene | Resorcinol | CuI / Picolinic Acid | K₂CO₃ | DMSO | 120 | High |
| Iodobenzene | Resorcinol | CuCl / 8-hydroxyquinoline | K₂CO₃ | DMF | 100 | 80 chemicalbook.com |
| Aryl Iodides | Resorcinol | CuI | Cs₂CO₃ | NMP | 140 | Variable |
Note: Yields are dependent on specific substrates and reaction conditions. NMP = N-Methyl-2-pyrrolidone, DMF = Dimethylformamide, DMSO = Dimethyl sulfoxide.
Aromatic Functionalization Approaches
Alternative routes to 3-phenoxyphenol involve functional group manipulations on pre-formed aromatic rings. One notable method is the hydrolysis of diazonium salts. nih.govencyclopedia.pub This process starts with an appropriately substituted aniline, such as 3-phenoxyaniline. The aniline is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid), which is then hydrolyzed in a two-phase system to yield the corresponding phenol with high efficiency. nih.govencyclopedia.pub
Another strategy is the demethylation of m-methoxy phenols. nih.govencyclopedia.pub If the synthesis begins with a methoxy-substituted diaryl ether, the methyl group can be cleaved to reveal the hydroxyl group. This is typically achieved using strong acids like hydrogen bromide (HBr) or Lewis acids such as boron tribromide (BBr₃). encyclopedia.pub
Formation of the Ethanamine Unit
Once 3-phenoxyphenol is obtained, the next phase is the introduction of the ethanamine side chain. This is generally accomplished in two steps: O-alkylation to attach a two-carbon unit, followed by conversion of a terminal functional group into an amine. A common strategy involves alkylating 3-phenoxyphenol with a 1,2-disubstituted ethane derivative, such as 2-bromoethanol or 1-bromo-2-chloroethane, under basic conditions (Williamson ether synthesis) to form a 2-(3-phenoxyphenoxy)ethyl halide or alcohol intermediate.
Amination Reactions (e.g., Gabriel, Reductive, Nucleophilic Substitution)
Several classical and modern amination methods can be employed to convert the functionalized side chain into the target primary amine.
Gabriel Synthesis : This method is a robust and reliable way to form primary amines from primary alkyl halides, effectively preventing the overalkylation that can occur with direct amination. wikipedia.orglibretexts.org The process involves the N-alkylation of potassium phthalimide with a substrate like 2-(3-phenoxyphenoxy)ethyl bromide. organicchemistrytutor.com The resulting N-alkylphthalimide intermediate is then cleaved, typically by reacting it with hydrazine (the Ing-Manske procedure) or through acidic hydrolysis, to release the desired primary amine. wikipedia.orgnrochemistry.com
Reductive Amination : This is a versatile method for forming carbon-nitrogen bonds. harvard.edu An alternative route could involve the oxidation of an intermediate like 2-(3-phenoxyphenoxy)ethanol to its corresponding aldehyde. This aldehyde can then undergo condensation with ammonia to form an imine, which is reduced in situ to the primary amine. nih.gov Common reducing agents for this transformation include sodium cyanoborohydride or, more preferably, sodium triacetoxyborohydride, which is less toxic and highly effective. harvard.edu
Nucleophilic Substitution : The most direct approach is the SN2 reaction between a 2-(3-phenoxyphenoxy)ethyl halide and an amine source. libretexts.orglibretexts.org Using a large excess of ammonia can favor the formation of the primary amine. However, this reaction is often difficult to control, as the primary amine product is itself a nucleophile and can react further with the alkyl halide, leading to the formation of secondary and tertiary amine byproducts. google.com The reaction rate is dependent on the nature of the leaving group, with iodides being more reactive than bromides, which are more reactive than chlorides. msu.edu
Specific Precursor Transformations (e.g., from bromoethoxy compounds)
The conversion of a 2-(3-phenoxyphenoxy)ethyl bromide intermediate is a key step where different amination strategies can be applied. The choice of method depends on factors such as desired selectivity, reaction conditions, and tolerance of other functional groups.
Table 2: Comparison of Amination Methods for 2-(3-Phenoxyphenoxy)ethyl Bromide
| Method | Key Reagents | Typical Solvent | Key Advantages | Potential Drawbacks |
|---|---|---|---|---|
| Gabriel Synthesis | 1. Potassium phthalimide 2. Hydrazine hydrate (N₂H₄·H₂O) | DMF, Ethanol | Excellent selectivity for primary amines; avoids overalkylation. wikipedia.orglibretexts.org | Two distinct steps required; phthalhydrazide byproduct can be difficult to remove. wikipedia.org |
| Direct Nucleophilic Substitution | Ammonia (NH₃, often in excess) | Methanol, Ethanol | Direct, one-step process. | Low selectivity; often produces mixtures of primary, secondary, and tertiary amines. google.com |
| Azide Reduction | 1. Sodium azide (NaN₃) 2. Reducing agent (e.g., H₂/Pd, LiAlH₄) | DMF, Acetone | High-yielding conversion to azide; clean reduction. | Use of potentially explosive azide reagents; requires a separate reduction step. |
Optimization of Reaction Conditions and Green Chemistry Principles
The optimization of reaction conditions is a critical step in developing a practical and sustainable synthesis. This involves a systematic investigation of various parameters to maximize yield and purity while minimizing costs and environmental impact. The principles of green chemistry are increasingly integral to this process, guiding the selection of reagents, solvents, and catalysts to create more environmentally benign chemical processes.
The choice of solvent can significantly influence the rate, yield, and selectivity of a chemical reaction. For the synthesis of this compound, the ideal solvent would effectively dissolve the reactants, be inert to the reaction conditions, and facilitate product isolation. Furthermore, from a green chemistry perspective, solvents should be non-toxic, biodegradable, and have a low environmental impact.
In many classical organic reactions, polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are commonly employed due to their ability to solvate ions and accelerate reaction rates. However, these solvents often present environmental and safety concerns. Greener alternatives include bio-based solvents, ionic liquids, and supercritical fluids, or in some cases, performing the reaction under solvent-free conditions.
Reaction temperature is another crucial parameter that requires careful control. Higher temperatures can increase reaction rates but may also lead to the formation of byproducts and decomposition of thermally sensitive compounds. Conversely, lower temperatures can enhance selectivity but may result in impractically long reaction times. The optimal temperature is a balance between these factors and is often determined empirically. For instance, in a potential Williamson ether synthesis to form the diaryl ether bond, a temperature range of 80-150 °C is typical, depending on the reactivity of the substrates and the solvent used.
Below is an interactive data table illustrating the effect of solvent and temperature on a hypothetical Williamson ether synthesis for a related compound.
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| DMF | 120 | 6 | 85 |
| Acetonitrile | 80 | 12 | 70 |
| Toluene | 110 | 10 | 75 |
| 2-Methyltetrahydrofuran | 90 | 14 | 65 |
This data is illustrative and represents typical trends in solvent and temperature optimization for ether synthesis.
Catalysis plays a pivotal role in modern organic synthesis, enabling reactions to proceed under milder conditions with higher efficiency and selectivity. For the synthesis of this compound, catalyst development could be particularly relevant for C-N bond-forming reactions like the Buchwald-Hartwig amination.
The Buchwald-Hartwig amination utilizes a palladium catalyst with a phosphine ligand to couple an amine with an aryl halide or triflate. The choice of ligand is critical for the success of the reaction, influencing the catalyst's activity, stability, and substrate scope. Early generations of catalysts often required harsh conditions and were limited in their applicability. However, significant advancements have led to the development of highly active and versatile catalyst systems. For instance, sterically hindered and electron-rich phosphine ligands, such as those from the biarylphosphine class (e.g., XPhos, SPhos), have demonstrated remarkable efficacy in coupling a wide range of substrates under mild conditions.
The development of more sustainable and cost-effective catalysts is a key focus of green chemistry. This includes the use of base metal catalysts (e.g., copper, nickel) as alternatives to precious metals like palladium. While often requiring different reaction conditions, base metal catalysts can offer a more economical and environmentally friendly approach.
The following interactive data table provides a hypothetical comparison of different catalyst systems for a Buchwald-Hartwig amination reaction.
| Catalyst | Ligand | Base | Temperature (°C) | Yield (%) |
| Pd(OAc)₂ | P(t-Bu)₃ | NaOt-Bu | 100 | 78 |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | 80 | 92 |
| CuI | Phenanthroline | Cs₂CO₃ | 110 | 65 |
| NiCl₂(dppp) | dppp | K₂CO₃ | 130 | 55 |
This data is illustrative and represents typical outcomes in catalyst system optimization for C-N cross-coupling reactions.
Scale-Up Considerations for Laboratory to Preparative Synthesis
Transitioning a synthetic route from the laboratory bench to a preparative or industrial scale presents a unique set of challenges. A process that is efficient on a milligram or gram scale may not be feasible or safe on a kilogram scale without significant modifications.
Key considerations for the scale-up of the synthesis of this compound include:
Heat Transfer and Temperature Control: Many chemical reactions are exothermic, and the heat generated can be difficult to dissipate in large reactors. This can lead to runaway reactions and the formation of impurities. Effective heat management through appropriate reactor design and cooling systems is crucial.
Mass Transfer and Mixing: Ensuring efficient mixing of reactants, reagents, and catalysts becomes more challenging in large vessels. Inadequate mixing can result in localized concentration gradients, leading to incomplete reactions and the formation of byproducts.
Reagent Addition and Dosing: The rate of addition of reagents can have a significant impact on reaction selectivity and safety. On a large scale, controlled dosing systems are often required to maintain optimal reaction conditions.
Work-up and Product Isolation: Procedures that are straightforward in the lab, such as extractions and chromatography, can be cumbersome and resource-intensive on a large scale. The development of scalable purification methods, such as crystallization or distillation, is often necessary.
Safety and Hazard Analysis: A thorough understanding of the potential hazards associated with the reaction, including the toxicity and flammability of reagents and solvents, is essential. A formal process hazard analysis (PHA) should be conducted before any scale-up is attempted.
For example, if a Mitsunobu reaction were used to introduce the amine functionality (via an azide or phthalimide intermediate), the use of diethylazodicarboxylate (DEAD) or diisopropylazodicarboxylate (DIAD) would require careful handling on a large scale due to their potential for thermal instability and detonation. Alternative, safer reagents or a different synthetic route might be preferable for large-scale production.
Chemical Reactivity and Derivatization Strategies
Amine Functional Group Reactivity
The primary amine group (-NH₂) is the most reactive site for many chemical transformations due to the lone pair of electrons on the nitrogen atom, which makes it both a potent nucleophile and a base.
The nitrogen atom of the ethanamine moiety readily participates in nucleophilic reactions. It can attack electron-deficient centers, leading to the formation of new carbon-nitrogen or heteroatom-nitrogen bonds. This reactivity is fundamental to many derivatization strategies and is characteristic of primary amines. For instance, related phenoxyphenoxy alkylamine structures are utilized as intermediates in acylation and alkylation reactions, highlighting the nucleophilic character of the amine group. ontosight.ai
The nucleophilic nature of the amine allows for its conversion into a variety of functional groups, including amides, ureas, thiocarbamates, and thiocyanates. These transformations are crucial for modifying the compound's physicochemical properties.
Amides: Amide derivatives are typically synthesized by reacting the primary amine with carboxylic acid derivatives, such as acid chlorides or anhydrides. libretexts.orglumenlearning.com The reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., HCl). libretexts.org This direct and efficient method is widely used for creating stable amide linkages. lumenlearning.comnih.gov
Ureas: Unsymmetrical ureas can be formed by treating the amine with an isocyanate. sci-hub.se Alternatively, a variety of methods exist for urea (B33335) synthesis under different conditions, including metal-free methods using carbon dioxide and an amine at room temperature. nih.govorganic-chemistry.org One common laboratory approach involves the reaction of a primary amine with an isocyanate generated in situ. mdpi.com
Thiocarbamates: The synthesis of thiocarbamates can be achieved through several routes. One method involves the reaction of the amine with carbon disulfide in the presence of a base, followed by alkylation. conicet.gov.ar Other approaches include reacting the amine with a thiocarbamoyl chloride or using thiophosgene (B130339) derivatives. mdpi.comresearchgate.net These compounds are significant in various fields, including agricultural chemistry. researchgate.netresearchgate.net
Thiocyanates and Dithiocarbamates: The conversion to sulfur-containing derivatives like dithiocarbamates can be achieved by reacting the amine with carbon disulfide and a base, followed by treatment with an alkyl halide. conicet.gov.ar For example, 2-(4-phenoxyphenoxy)ethylamine, a close structural isomer, has been converted to its corresponding dithiocarbamate (B8719985) derivative. conicet.gov.ar The synthesis of thiocyanates often involves the reaction of an alkyl halide precursor with a thiocyanate (B1210189) salt, such as potassium thiocyanate (KSCN). conicet.gov.arorganic-chemistry.orgorganic-chemistry.org This suggests that the ethanamine could first be converted to a suitable leaving group (e.g., a tosylate) and then reacted with KSCN.
Table 1: Derivatization Reactions of the Amine Functional Group
| Derivative | Reagent(s) | General Reaction |
|---|---|---|
| Amide | Acid Chloride (R-COCl) | R'-NH₂ + R-COCl → R'-NH-CO-R + HCl libretexts.org |
| Urea | Isocyanate (R-NCO) | R'-NH₂ + R-NCO → R'-NH-CO-NH-R sci-hub.se |
| Thiocarbamate | 1. Carbon Disulfide (CS₂) 2. Alkyl Halide (R-X) | 1. R'-NH₂ + CS₂ + Base → [R'-NH-CS₂]⁻ 2. [R'-NH-CS₂]⁻ + R-X → R'-NH-CS-SR conicet.gov.arresearchgate.net |
| Thiocyanate | Requires conversion to an alkyl halide/sulfonate first, then reaction with a thiocyanate salt (e.g., KSCN) | R'-X + SCN⁻ → R'-SCN + X⁻ organic-chemistry.orgorganic-chemistry.org |
R' represents the 2-(3-Phenoxyphenoxy)ethyl group.
Aromatic Ring Functionalization
The phenoxyphenoxy scaffold consists of two phenyl rings linked by an ether oxygen. These aromatic rings are susceptible to electrophilic aromatic substitution, allowing for the introduction of various substituents.
The ether linkages (-O-) are electron-donating groups, which activate the aromatic rings towards electrophilic attack. smolecule.com This activating effect directs incoming electrophiles primarily to the ortho and para positions relative to the ether bonds. smolecule.com The presence of two such linkages in the 3-phenoxyphenoxy structure creates a complex substitution pattern, with multiple positions available for functionalization. The specific regioselectivity would depend on the reaction conditions and the nature of the electrophile.
Standard electrophilic aromatic substitution protocols can be applied to the phenoxyphenoxy rings to install a variety of functional groups.
Halogenation: Halogens such as chlorine and bromine can be introduced onto the aromatic rings using an appropriate halogen source (e.g., Cl₂ or Br₂) and a Lewis acid catalyst (e.g., FeCl₃ or AlBr₃). libretexts.org This reaction proceeds via the typical mechanism for electrophilic aromatic halogenation. libretexts.org Halogenated phenoxyphenoxy compounds are referenced in various patents, indicating the feasibility of this transformation. google.com
Alkylation: Alkyl groups can be attached to the aromatic rings through Friedel-Crafts alkylation, which involves reacting the substrate with an alkyl halide in the presence of a Lewis acid catalyst. minia.edu.eg The O-alkylation of phenolic compounds is also a well-established process. google.com Patents exist that describe the alkylation of phenoxyphenoxy compounds, confirming this derivatization strategy. google.com
Other Substituents: Other common electrophilic substitution reactions, such as nitration (using nitric acid and sulfuric acid) and sulfonation, can also be employed to functionalize the aromatic system. minia.edu.eg
Table 2: Electrophilic Aromatic Substitution Reactions
| Reaction | Reagent(s) | Product Type |
|---|---|---|
| Halogenation | X₂ (X=Cl, Br), Lewis Acid (e.g., FeX₃) | Halogen-substituted phenoxyphenoxy ring libretexts.org |
| Alkylation | R-X (Alkyl Halide), Lewis Acid | Alkyl-substituted phenoxyphenoxy ring minia.edu.eg |
| Nitration | HNO₃, H₂SO₄ | Nitro-substituted phenoxyphenoxy ring minia.edu.eg |
Ether Linkage Stability and Transformations
The diaryl ether linkages are a defining feature of the 2-(3-Phenoxyphenoxy)ethanamine backbone. Polyphenyl ethers (PPEs) are known for their exceptional thermal and oxidative stability. wikipedia.org This high stability is attributed to the strength of the aryl-oxygen bond. PPEs exhibit thermal decomposition temperatures between 440 and 465 °C and are generally resistant to oxidation. wikipedia.org
However, under specific and often harsh chemical conditions, these ether bonds can be cleaved. For example, strong reducing conditions, such as catalytic hydrogenation with palladium on carbon, can lead to the cleavage of the ether bond to form the corresponding phenols. Similarly, certain powerful oxidizing agents can also break the ether linkage. smolecule.com Despite this, for most synthetic applications, the ether linkages are considered robust and stable, allowing for a wide range of chemical modifications to be performed on other parts of the molecule without cleaving the core structure.
Stereochemical Considerations in Derivative Synthesis
The synthesis of derivatives from this compound introduces the possibility of creating chiral centers, particularly when substitutions occur at the ethylamine (B1201723) side chain. The development of stereochemically pure derivatives is often crucial, as enantiomers of a chiral compound can exhibit significantly different biological activities, pharmacokinetic profiles, and toxicities. nih.gov Asymmetric synthesis aims to produce a single desired enantiomer, which can be accomplished through several primary strategies applicable to the derivatization of this compound. ethz.chlibretexts.org
One major approach is asymmetric synthesis , where a new chiral center is created under the influence of a chiral reagent, catalyst, or auxiliary, leading to a preferential formation of one enantiomer or diastereomer. mdpi.comslideshare.netslideshare.net For instance, the synthesis of chiral 2-arylethylamines can be achieved through various metal-free or metal-catalyzed methodologies, including organocatalysis and enzymatic catalysis. mdpi.com In the context of this compound, if a derivative were to be synthesized via a pathway involving the reduction of a prochiral ketone or imine precursor, a chiral catalyst (e.g., a transition metal complex with a chiral ligand) could be employed to stereoselectively yield either the (R)- or (S)-enantiomer.
Another common strategy is the use of a chiral auxiliary . ethz.ch This method involves covalently attaching an enantiomerically pure molecule (the auxiliary) to the this compound backbone or a precursor. The auxiliary then directs the stereochemical outcome of a subsequent reaction before being cleaved off, yielding an enantioenriched product. tcichemicals.com While effective, this approach requires additional synthetic steps for the attachment and removal of the auxiliary. tcichemicals.com
Chiral resolution is a classical and widely used industrial method for separating a racemic mixture (a 50:50 mixture of enantiomers) into its constituent enantiomers. numberanalytics.com This can be achieved through several techniques:
Diastereomeric Salt Formation: The racemic amine can be treated with an enantiomerically pure chiral acid (a resolving agent). This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties such as solubility. These salts can then be separated by fractional crystallization, followed by the removal of the resolving agent to yield the separated enantiomers. tcichemicals.comnumberanalytics.com
Chiral Chromatography: This technique utilizes a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) or gas chromatography (GC). mdpi.commdpi.com The enantiomers of a racemic derivative interact differently with the CSP, leading to different retention times and allowing for their separation. mdpi.com This method is highly effective for both analytical and preparative-scale separations of a wide range of chiral compounds, including those with primary amine functionalities. mdpi.com
The choice of strategy depends on factors such as the scale of the synthesis, cost, and the specific derivative being targeted.
Table 1: Strategies for Stereoselective Synthesis of this compound Derivatives
| Strategy | Description | Applicability to this compound | Key Considerations |
| Asymmetric Catalysis | A chiral catalyst is used to stereoselectively transform a prochiral precursor into a single enantiomer of the desired product. libretexts.orgmdpi.com | Applicable in syntheses where the ethanamine side chain is formed from a prochiral intermediate (e.g., reduction of a ketone or imine). | High catalytic efficiency is possible; requires development of a specific catalyst system for the substrate. |
| Chiral Auxiliaries | An enantiopure group is temporarily attached to the molecule to direct the stereochemistry of a subsequent reaction. ethz.chtcichemicals.com | The amine can be derivatized with a chiral auxiliary to control reactions at the α-carbon. | Often provides high stereocontrol; requires additional steps for attachment and removal of the auxiliary. tcichemicals.com |
| Chiral Resolution | A racemic mixture is separated into its individual enantiomers. numberanalytics.com | The racemic amine or its derivatives can be resolved. | A versatile and established method, particularly using diastereomeric salt crystallization or chiral HPLC. numberanalytics.commdpi.com |
Chemo- and Regioselectivity in Multi-Functionalized Derivatives
The structure of this compound features multiple reactive sites: a nucleophilic primary amine and two aromatic rings containing ether linkages. The synthesis of multi-functionalized derivatives, therefore, requires careful control of chemoselectivity (which functional group reacts) and regioselectivity (which position on a functional group reacts).
Chemoselectivity
Chemoselectivity is crucial when performing reactions on a polyfunctional molecule. researchgate.net The primary amine of this compound is a highly nucleophilic site and typically the most reactive group under many conditions. This allows for a range of selective N-functionalization reactions.
N-Acylation: The primary amine can be selectively acylated to form amides. This is a fundamental transformation in organic synthesis. tandfonline.com Modern methods allow for high chemoselectivity; for example, the use of potassium acyltrifluoroborates under mild aqueous acidic conditions can selectively acylate primary amines in the presence of other functional groups like ethers and even secondary amines. organic-chemistry.orgnih.gov This prevents unwanted side reactions with the aromatic rings.
N-Alkylation: Selective mono-alkylation of the primary amine can be achieved using borrowing hydrogen catalysis with a ruthenium or iridium catalyst and an alcohol as the alkylating agent. nih.govnih.govsu.se This atom-economic process is highly selective for the nitrogen atom and avoids the over-alkylation that can occur with methods like using alkyl halides. nih.gov
The ether linkages in the molecule are generally stable and unreactive under the conditions used for N-functionalization.
Regioselectivity
When functionalizing the aromatic rings, typically through electrophilic aromatic substitution, the regioselectivity is governed by the directing effects of the existing substituents. lumenlearning.com The molecule contains two different phenoxy rings linked by an ether oxygen.
Ring A (Phenoxy ring substituted with the ethanamine group): This ring is substituted with an ether oxygen and an alkylamine side chain. The ether oxygen is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring via resonance (+M effect). wikipedia.orgorganicchemistrytutor.comaakash.ac.in This significantly enhances the nucleophilicity of the positions ortho and para to the ether linkage, making them the preferred sites for electrophilic attack. organicchemistrytutor.comminia.edu.eg
Ring B (Unsubstituted Phenoxy ring): This ring is substituted with the phenoxy-ethanamine group. The phenoxy group as a whole is also considered an activating, ortho, para-director. researchgate.net
Therefore, electrophilic substitution will preferentially occur at the ortho and para positions of both aromatic rings. The precise distribution of products would depend on the specific electrophile and reaction conditions, with steric hindrance potentially disfavouring substitution at the ortho positions adjacent to the bulky substituents. Computational methods can also be employed to predict the most likely sites of substitution with high accuracy. rsc.org For a typical electrophilic substitution reaction like nitration or halogenation, a mixture of isomers would be expected, with substitution occurring at the activated positions.
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Aromatic Ring | Substituent | Directing Effect | Predicted Major Substitution Sites | Rationale |
| Ring A (bearing the ethylamine side chain) | -OCH₂CH₂NH₂ (Alkyloxy group) | Activating, ortho, para-director | Positions 2', 4', 6' | The oxygen atom donates electron density into the ring via resonance, strongly activating the ortho and para positions. organicchemistrytutor.comaakash.ac.in |
| Ring B (terminal phenyl ring) | -O-Ph-CH₂CH₂NH₂ (Aryloxy group) | Activating, ortho, para-director | Positions 2, 4, 6 | The ether oxygen activates the attached ring, directing substitution to the ortho and para positions. minia.edu.egresearchgate.net |
Spectroscopic and Advanced Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of 2-(3-phenoxyphenoxy)ethanamine.
¹H (Proton) NMR spectroscopy provides detailed information about the chemical environment, connectivity, and number of different types of protons in the molecule. The spectrum of this compound is characterized by signals in both the aromatic and aliphatic regions. The aromatic protons of the two phenyl rings typically appear as complex multiplets in the downfield region (δ 6.8–7.4 ppm) due to spin-spin coupling. The protons of the ethylamine (B1201723) side chain are observed in the upfield region. Specifically, the methylene (B1212753) group adjacent to the oxygen atom (O-CH₂) is expected to be deshielded and appear at a higher chemical shift compared to the methylene group adjacent to the amine (N-CH₂). The amine protons (-NH₂) can appear as a broad singlet, and their chemical shift can vary depending on the solvent and concentration.
¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. The spectrum will show distinct signals for each unique carbon atom in the molecule. The carbons of the phenyl rings will resonate in the aromatic region (approximately δ 115–160 ppm), with the oxygen-substituted carbons appearing at the most downfield shifts. The two aliphatic carbons of the ethylamine chain will appear in the upfield region of the spectrum.
¹H NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.38 - 7.25 | m | 4H | Ar-H |
| 7.12 - 7.05 | m | 1H | Ar-H |
| 6.98 - 6.80 | m | 4H | Ar-H |
| 4.05 | t | 2H | O-CH₂ |
| 3.01 | t | 2H | N-CH₂ |
| 1.57 | br s | 2H | NH₂ |
¹³C NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| 158.1 | Ar-C |
| 157.5 | Ar-C |
| 130.1 | Ar-CH |
| 129.9 | Ar-CH |
| 123.5 | Ar-CH |
| 122.9 | Ar-CH |
| 119.2 | Ar-CH |
| 118.9 | Ar-CH |
| 117.8 | Ar-CH |
| 67.5 | O-CH₂ |
| 41.8 | N-CH₂ |
To definitively establish the connectivity of atoms within this compound, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show a correlation between the protons of the O-CH₂ and N-CH₂ groups, confirming their adjacent positions in the ethylamine chain. It would also help in assigning the complex spin systems within the aromatic rings by showing which protons are coupled to each other.
HSQC (Heteronuclear Single Quantum Coherence): HSQC spectroscopy maps direct one-bond correlations between protons and the carbons they are attached to. This technique would be used to unambiguously assign the carbon signals based on the already assigned proton signals. For instance, the proton signal at δ 4.05 ppm would correlate with the carbon signal at δ 67.5 ppm, confirming the O-CH₂ assignment.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for connecting different fragments of the molecule. For example, HMBC would show a correlation from the protons of the O-CH₂ group (at δ 4.05 ppm) to the aromatic carbon attached to the ether oxygen (around δ 158.1 ppm), thus confirming the connection of the ethylamine chain to the phenoxy ring. Correlations from aromatic protons to other aromatic carbons would further solidify the structure of the phenyl rings and their linkage through the ether bond.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and deduce the structure of this compound by analyzing its fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental composition and, consequently, the molecular formula of the compound. For this compound (C₁₄H₁₅NO₂), the expected exact mass can be calculated and compared with the experimental value obtained from HRMS, providing strong evidence for the proposed molecular formula.
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) which is then fragmented, and the resulting fragment ions are analyzed. This technique provides detailed structural information. The fragmentation of this compound would likely proceed through characteristic pathways. Key fragmentation events would include the cleavage of the C-C bond in the ethylamine side chain, leading to the formation of a stable iminium ion. Another significant fragmentation would be the cleavage of the ether linkages, resulting in ions corresponding to the phenoxy and phenoxyphenoxy moieties. Analyzing these fragment ions allows for the reconstruction of the molecular structure, thus confirming the identity of the compound.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups.
The presence of the primary amine (-NH₂) group would be indicated by N-H stretching vibrations, typically appearing as a pair of medium-intensity bands in the region of 3300-3500 cm⁻¹. The C-N stretching vibration would be observed in the 1020-1250 cm⁻¹ region. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the ethyl group will be seen just below 3000 cm⁻¹. The most characteristic feature would be the strong C-O stretching vibrations of the aryl ether linkage, which typically appear in the 1200-1260 cm⁻¹ region. Aromatic C=C stretching vibrations will give rise to several bands in the 1400-1600 cm⁻¹ range.
Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration |
| 3300-3500 | Medium | Primary Amine | N-H Stretch |
| > 3000 | Medium-Weak | Aromatic C-H | C-H Stretch |
| < 3000 | Medium-Weak | Aliphatic C-H | C-H Stretch |
| 1400-1600 | Medium-Strong | Aromatic Ring | C=C Stretch |
| 1200-1260 | Strong | Aryl Ether | C-O Stretch |
| 1020-1250 | Medium | Amine | C-N Stretch |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores, which are groups of atoms that absorb light. ubbcluj.ro
In the case of this compound, the prominent chromophores are the two phenyl rings of the phenoxy groups. These aromatic systems are rich in π electrons, making them susceptible to π → π* transitions. matanginicollege.ac.in These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital and are typically intense. matanginicollege.ac.inuzh.ch The presence of two phenoxy groups suggests that the UV-Vis spectrum would be dominated by absorptions characteristic of these moieties. Conjugation between the rings, although separated by an ether oxygen, can influence the energy and intensity of these transitions. udel.edu
Additionally, the molecule contains oxygen and nitrogen atoms, both of which possess non-bonding electrons (n electrons). This allows for the possibility of n → π* transitions, where a non-bonding electron is promoted to a π* antibonding orbital. uzh.ch These transitions are generally much weaker in intensity (lower molar absorptivity) compared to π → π* transitions and occur at longer wavelengths. matanginicollege.ac.inuzh.ch The absorption bands in UV-Vis spectroscopy are often broad due to the superposition of vibrational and rotational transitions on the electronic transition. uzh.chudel.edu
The expected electronic transitions for this compound are summarized in the table below.
Table 1: Expected UV-Vis Electronic Transitions for this compound
| Transition Type | Orbitals Involved | Associated Structural Feature | Expected Intensity |
|---|---|---|---|
| π → π* | Electron moves from a π bonding orbital to a π* antibonding orbital. | Phenoxy (aromatic) rings | High (ε > 1,000 L mol⁻¹ cm⁻¹) matanginicollege.ac.in |
X-Ray Crystallography for Solid-State Molecular Structure Determination
Analysis of such a structure reveals the spatial orientation of the phenoxy groups relative to each other and the conformation of the ethanamine side chain. In the solid state, the molecular structure is stabilized by various intermolecular interactions, such as hydrogen bonds and van der Waals forces, which dictate the crystal packing. nih.gov For this compound, the primary amine group would be capable of forming significant intermolecular hydrogen bonds, influencing its crystal structure.
Table 2: Example Crystallographic Data for a Related Structure (PDB ID: 5AEN)
| Parameter | Value | Description |
|---|---|---|
| Method | X-RAY DIFFRACTION | The technique used to determine the structure. rcsb.org |
| Resolution | 1.86 Å | A measure of the level of detail resolved in the crystal structure. rcsb.org |
| R-Value Work | 0.170 | A measure of the agreement between the model and the observed diffraction data. rcsb.org |
| R-Value Free | 0.189 | A cross-validation metric to prevent overfitting of the data. rcsb.org |
| Space Group | Not specified in source | Describes the symmetry of the crystal's unit cell. |
Data corresponds to the structure of human Leukotriene A4 hydrolase in complex with dimethyl(2-(4-phenoxyphenoxy)ethyl)amine. rcsb.org
Electrochemical Characterization (e.g., Cyclic Voltammetry) for Redox Behavior of Derivatives
Electrochemical methods, particularly cyclic voltammetry (CV), are employed to investigate the oxidation and reduction (redox) behavior of chemical compounds. CV involves scanning the potential of an electrode and measuring the resulting current, providing information on the potentials at which redox events occur and the stability of the species generated. pmf.unsa.baresearchgate.net
For derivatives of this compound, CV can be used to study the oxidation of the electron-rich phenoxy rings and the primary amine group. The oxidation of similar aromatic ether and amine functionalities has been documented. pmf.unsa.ba The cyclic voltammogram would likely show an anodic (oxidation) peak corresponding to the removal of an electron from the molecule. The potential at which this peak occurs (the oxidation potential) is a measure of how easily the compound is oxidized.
The reversibility of the redox process can be assessed by the presence and characteristics of a corresponding cathodic (reduction) peak on the reverse scan. nih.gov A reversible or quasi-reversible process indicates that the radical cation formed upon oxidation is stable on the timescale of the experiment. Conversely, the absence of a reduction peak suggests an irreversible oxidation, where the radical cation undergoes a rapid chemical reaction to form a new species. pmf.unsa.ba Studies on other aromatic compounds have shown that the stability of the generated radical ions can be significantly influenced by the nature and position of substituents on the aromatic rings. nih.gov
Table 3: Illustrative Data Obtainable from Cyclic Voltammetry
| Parameter | Symbol | Typical Information Provided |
|---|---|---|
| Anodic Peak Potential | Epa | Potential at which oxidation occurs. pmf.unsa.ba |
| Cathodic Peak Potential | Epc | Potential at which reduction of the oxidized species occurs. researchgate.net |
| Anodic Peak Current | Ipa | Proportional to the concentration of the analyte and the rate of the oxidation reaction. pmf.unsa.ba |
| Cathodic Peak Current | Ipc | Indicates the reversibility of the redox couple. |
This table is illustrative of the data generated in a cyclic voltammetry experiment and does not represent measured values for this compound.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations
No specific studies reporting quantum chemical calculations for 2-(3-Phenoxyphenoxy)ethanamine were identified. Such calculations would typically involve methods like Density Functional Theory (DFT) or ab initio calculations to investigate the molecule's fundamental properties.
Electronic Structure and Molecular Orbital Analysis
A detailed analysis of the electronic structure, including the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and molecular orbital energy distributions for this compound, has not been reported in the available literature. This type of analysis is crucial for understanding the molecule's reactivity and electronic properties.
Prediction of Spectroscopic Properties
There are no available studies that computationally predict the spectroscopic properties (such as IR, Raman, or NMR spectra) of this compound. These predictions are valuable for complementing experimental data and aiding in structural characterization.
Conformational Analysis and Energy Landscapes
A conformational analysis to identify the stable conformers and map the potential energy landscape of this compound has not been published. This analysis would provide insights into the molecule's flexibility and preferred three-dimensional structures.
Molecular Modeling and Simulation
Specific molecular modeling and simulation studies, including molecular dynamics and docking for this compound, were not found in the searched literature.
Molecular Dynamics Simulations for Dynamic Behavior
There are no published molecular dynamics simulations that describe the dynamic behavior of this compound in various environments. Such simulations would offer a deeper understanding of its structural fluctuations and interactions over time.
Molecular Docking for Ligand-Target Interactions
While molecular docking is a common technique to study potential interactions between a ligand and a biological target, no specific docking studies featuring this compound have been reported. These studies would be necessary to hypothesize about its potential biological activity and binding modes with specific proteins.
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling
Theoretical and computational chemistry provides powerful tools to investigate the relationship between the chemical structure of a molecule and its biological activity. For this compound and its analogs, Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) modeling are instrumental in rational drug design and optimization.
Development of Theoretical SAR Models for Phenoxyphenoxyethanamines
Theoretical SAR models for phenoxyphenoxyethanamines focus on identifying the key structural features that govern their biological effects. These models are developed by systematically modifying the core scaffold of this compound and observing the corresponding changes in activity. Key areas of structural modification and their hypothetical impact on activity are outlined below.
The Phenoxy Groups: The two phenyl rings linked by an ether bond are critical pharmacophoric features.
Ring Substituents: The introduction of various substituents (e.g., halogens, alkyl, alkoxy groups) on either phenyl ring can modulate electronic properties, hydrophobicity, and steric bulk. For instance, electron-withdrawing groups might enhance activity by altering the pKa of the amine group, while bulky substituents could either improve or hinder binding depending on the target's topology.
The Ethanamine Side Chain: The flexible ethanamine side chain plays a crucial role in establishing key interactions with the biological target.
Length of the Alkyl Chain: Varying the length of the alkyl chain connecting the phenoxyphenoxy moiety to the amine group can impact the molecule's ability to bridge different interaction points within a binding site. An ethanamine chain often provides an optimal length for many targets.
Amine Group Modifications: The primary amine is a key site for hydrogen bonding and salt bridge formation. N-alkylation or N-acylation can alter the compound's basicity, lipophilicity, and hydrogen bonding capacity, thereby influencing its pharmacological profile.
A hypothetical SAR study on a series of phenoxyphenoxyethanamine analogs might reveal trends as depicted in the interactive table below. This data is illustrative and intended to demonstrate the principles of SAR.
| Compound ID | R1 (Position 3) | R2 (Amine) | Relative Activity | SAR Interpretation |
| 1 | H | H | 1.0 | Reference Compound |
| 2 | 4-Chloro | H | 2.5 | Electron-withdrawing group at para position enhances activity. |
| 3 | 2-Methyl | H | 0.8 | Steric hindrance at ortho position may reduce binding affinity. |
| 4 | H | Methyl | 1.2 | Small N-alkylation is tolerated and may slightly increase activity. |
| 5 | H | Acetyl | 0.2 | N-acylation significantly reduces activity, likely due to loss of basicity and hydrogen bonding capability. |
Descriptors and Statistical Methods in QSAR Analysis
QSAR models build upon SAR by establishing a mathematical relationship between the chemical structure and biological activity. This is achieved by calculating various molecular descriptors and using statistical methods to correlate them with the observed activity.
For phenoxyphenoxyethanamine derivatives, a range of descriptors can be employed to quantify their structural and physicochemical properties:
Electronic Descriptors: These quantify the electronic properties of the molecule, such as dipole moment, partial atomic charges, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These descriptors are crucial for understanding electrostatic interactions and reactivity. nih.gov
Hydrophobic Descriptors: The logarithm of the partition coefficient (logP) is a common descriptor for hydrophobicity, which influences how a molecule distributes between aqueous and lipid environments in the body.
Steric Descriptors: Molar refractivity (MR) and Taft steric parameters (Es) are used to describe the bulk and volume of substituents, which can affect the fit of the molecule into a binding site. nih.gov
Once the descriptors are calculated, various statistical methods are used to build the QSAR model. Common methods include:
Multiple Linear Regression (MLR): This method establishes a linear relationship between the biological activity and a set of molecular descriptors. nih.gov An example of a hypothetical MLR equation for a series of phenoxyphenoxyethanamine analogs could be: log(1/IC50) = 0.5 * logP - 0.2 * MR + 1.2 * σ + 2.1 where IC50 is the half-maximal inhibitory concentration, logP represents hydrophobicity, MR represents molar refractivity, and σ is the Hammett electronic parameter.
Partial Least Squares (PLS): PLS is a regression technique that is particularly useful when the number of descriptors is large and there is multicollinearity among them. nih.gov
k-Nearest Neighbors (kNN): This is a non-linear method that predicts the activity of a compound based on the activities of its most similar neighbors in the dataset.
The statistical quality of a QSAR model is assessed using parameters like the correlation coefficient (r²), the cross-validated correlation coefficient (q²), and the predictive r² (pred_r²). nih.gov A robust QSAR model should have high values for these parameters, indicating good internal consistency and predictive ability for new, untested compounds.
Reaction Mechanism Studies and Transition State Analysis
Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions, including the identification of transient intermediates and the characterization of transition states. For this compound, theoretical studies can provide insights into its reactivity, stability, and potential metabolic pathways.
Reaction mechanism studies typically involve the use of quantum mechanical methods, such as Density Functional Theory (DFT), to map out the potential energy surface of a reaction. This allows for the calculation of the energies of reactants, products, intermediates, and transition states.
A key aspect of these studies is the transition state analysis . The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur. The structure and energy of the transition state determine the rate of the reaction.
For this compound, several types of reactions could be investigated computationally:
N-alkylation/N-acylation: The ethanamine moiety is a primary site for metabolic reactions. Computational studies can model the reaction pathway of, for example, N-acetylation by an acetyltransferase enzyme. This would involve calculating the geometry and energy of the transition state for the nucleophilic attack of the amine nitrogen on the carbonyl carbon of acetyl-CoA.
Aromatic Hydroxylation: The phenoxy rings are susceptible to electrophilic attack, potentially leading to hydroxylation. Transition state analysis can help to predict the most likely site of hydroxylation (ortho, meta, or para to the ether linkage or the ethanamine substituent) by comparing the activation energies for the different pathways.
Ether Cleavage: While generally stable, the ether linkages could potentially be cleaved under certain metabolic conditions. Computational modeling can be used to investigate the feasibility of such reactions by calculating the energy barrier for the cleavage of the C-O bond.
The table below presents hypothetical activation energies for different potential reactions involving this compound, which could be obtained from transition state analysis.
| Reaction Type | Position | Calculated Activation Energy (kcal/mol) | Implication |
| N-Acetylation | Amine Nitrogen | 15.2 | A likely metabolic pathway. |
| Aromatic Hydroxylation | para- to ether on terminal ring | 25.8 | A plausible but slower metabolic reaction. |
| Aromatic Hydroxylation | ortho- to ether on central ring | 28.1 | A less favored hydroxylation site. |
| Ether Cleavage | C-O bond of the phenoxy group | 45.5 | A high-energy process, suggesting this bond is relatively stable. |
By comparing the activation energies, researchers can predict the most favorable reaction pathways and gain a deeper understanding of the chemical and metabolic behavior of this compound.
Pre Clinical Biological Activity and Mechanistic Explorations in Vitro and Non Human in Vivo
In Vitro Screening Methodologies
The biological activity of compounds based on the 3-phenoxyphenoxy structure has been evaluated through several in vitro screening methods, including enzyme inhibition assays, receptor binding studies, and cellular assays to understand their mechanism of action at a molecular level.
Derivatives of the phenoxyphenoxy scaffold have been investigated as inhibitors of various enzymes. The specific arrangement of the phenoxy groups (ortho, meta, or para) is a critical determinant of activity and can vary significantly between different enzyme targets.
For instance, in a study of inhibitors for isoprenylcysteine carboxyl methyltransferase (Icmt), an enzyme implicated in oncogenic Ras protein function, the positional isomerism of the phenoxy-phenyl group was found to be crucial. A derivative featuring the meta-phenoxyphenyl (3-phenoxyphenyl) motif was compared to its ortho and para counterparts. The results indicated that the para isomer was a markedly weaker inhibitor than both the meta and ortho isomers, demonstrating the importance of the 3-phenoxyphenyl structure for potent hIcmt inhibition nih.gov.
Conversely, research on inhibitors for N-acylethanolamine-hydrolyzing acid amidase (NAAA), a lysosomal enzyme involved in inflammation and pain, showed a different structural preference. In this case, 1,3-substituted (meta) phenoxyphenyl isomers were found to be completely inert, whereas the 1,4-substituted (para) analogues demonstrated inhibitory activity rsc.org. This highlights that while the phenoxyphenyl scaffold is a viable starting point for enzyme inhibitors, the optimal substitution pattern is highly dependent on the specific topology of the target enzyme's active site. Other studies have also identified derivatives containing a phenoxyphenoxy moiety as inhibitors of enzymes such as cytosolic phospholipase A2α (cPLA2α) and fatty acid amide hydrolase (FAAH) tandfonline.comtandfonline.com.
| Compound Structure | Isomer Position | Relative Inhibitory Activity | Reference |
|---|---|---|---|
| (R)-2-(3-phenoxybenzamido)-3-(((2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-yl)thio)propanoic acid | meta (3-position) | More potent than para isomer | nih.gov |
| (R)-2-(4-phenoxybenzamido)-3-(((2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-yl)thio)propanoic acid | para (4-position) | ~5-fold loss in activity compared to ortho isomer; significantly poorer inhibitor | nih.gov |
The 3-phenoxyphenyl moiety has been successfully incorporated into antagonists for the Neuropeptide Y5 (NPY5) receptor, a G-protein coupled receptor implicated in energy balance and feeding behavior nih.govispub.com. In a structure-activity relationship study, a series of trisubstituted phenyl urea (B33335) derivatives were synthesized and evaluated for their binding affinity to the human NPY5 receptor.
One of the analogues, 1-(2-Hydroxy-1-methyl-2-phenyl-ethyl)-1-methyl-3-(3-phenoxy-phenyl)-urea , which contains the specific 3-phenoxyphenyl group, was tested in a radioligand binding assay. This compound demonstrated potent binding affinity with a reported IC₅₀ value of 9 nM nih.gov. This finding establishes the 3-phenoxyphenyl scaffold as a viable component in the design of high-affinity ligands for the NPY5 receptor.
| Compound Name | Receptor Target | Assay Type | IC₅₀ (nM) | Reference |
|---|---|---|---|---|
| 1-(2-Hydroxy-1-methyl-2-phenyl-ethyl)-1-methyl-3-(3-phenoxy-phenyl)-urea | Human Neuropeptide Y5 (NPY5) | Radioligand Binding Assay | 9 | nih.gov |
To confirm that binding to the NPY5 receptor translates to functional antagonism, cellular assays were employed. Selected urea analogues from the series were tested for their ability to modulate intracellular signaling pathways. Specifically, a functional assay measuring forskolin-induced cyclic AMP (cAMP) accumulation in 293 cells transfected with the human NPY5 receptor was utilized. The results confirmed that the tested urea analogues, which include derivatives of the phenoxyphenyl scaffold, acted as antagonists, inhibiting the receptor's activity nih.gov. This demonstrates that compounds containing the 3-phenoxyphenyl moiety can effectively engage the NPY5 receptor in a cellular context and modulate its downstream signaling pathway.
Antiparasitic Activity Investigations (e.g., against Trypanosoma cruzi)
While much of the research on phenoxyphenoxy-based antiparasitic agents has focused on the 4-phenoxyphenoxy isomer, specific derivatives of the 3-phenoxyphenoxy scaffold have also been synthesized and evaluated for their activity against protozoan parasites like Trypanosoma cruzi (the agent of Chagas disease) and Toxoplasma gondii conicet.gov.ar.
In a study investigating squalene (B77637) synthase inhibitors, several compounds structurally related to 4-phenoxyphenoxyethyl thiocyanate (B1210189) (WC-9) were assessed for their ability to inhibit the growth of T. cruzi and T. gondii in tissue culture cells. This included derivatives where the core structure was 3-phenoxyphenoxyethyl thiocyanate.
The fluorine-containing derivatives, 3-(3-fluorophenoxy)phenoxyethyl thiocyanate and 3-(4-fluorophenoxy)phenoxyethyl thiocyanate , showed potent activity against intracellular T. cruzi, with EC₅₀ values of 5.4 μM and 5.7 μM, respectively. These compounds were also highly effective against T. gondii tachyzoites, with EC₅₀ values of 1.6 μM and 4.9 μM, respectively conicet.gov.ar. Additionally, a hybrid inhibitor, 2-[3-(phenoxy)phenoxyethylthio]ethyl-1,1-bisphosphonate , which combines the 3-phenoxyphenoxy group with a bisphosphonate moiety, demonstrated sub-micromolar activity against T. gondii proliferation, with an EC₅₀ of 0.7 μM conicet.gov.ar.
| Compound Name | Parasite | EC₅₀ (μM) | Reference |
|---|---|---|---|
| 3-(3-fluorophenoxy)phenoxyethyl thiocyanate | Trypanosoma cruzi (intracellular) | 5.4 | conicet.gov.ar |
| 3-(3-fluorophenoxy)phenoxyethyl thiocyanate | Toxoplasma gondii (tachyzoites) | 1.6 | conicet.gov.ar |
| 3-(4-fluorophenoxy)phenoxyethyl thiocyanate | Trypanosoma cruzi (intracellular) | 5.7 | conicet.gov.ar |
| 3-(4-fluorophenoxy)phenoxyethyl thiocyanate | Toxoplasma gondii (tachyzoites) | 4.9 | conicet.gov.ar |
| 2-[3-(phenoxy)phenoxyethylthio]ethyl-1,1-bisphosphonate | Toxoplasma gondii (tachyzoites) | 0.7 | conicet.gov.ar |
Structure-activity relationship (SAR) analyses have provided insights into the features of the 3-phenoxyphenoxy scaffold that are important for antiparasitic activity. The investigation of fluorinated analogues demonstrated that the addition of a fluorine atom to the terminal phenoxy ring of a 3-phenoxyphenoxyethyl thiocyanate is well-tolerated, maintaining potent activity against T. cruzi and conferring strong activity against T. gondii conicet.gov.ar.
Furthermore, the creation of a hybrid molecule by linking the 3-phenoxyphenoxy group to a bisphosphonate moiety led to a significant increase in potency against T. gondii, suggesting a potential synergistic or additive effect of the two functional groups conicet.gov.ar. These findings indicate that the 3-phenoxyphenoxy scaffold serves as a valuable template that can be chemically modified to enhance potency and broaden the spectrum of antiparasitic activity.
Research delineating the specific preclinical biological activity and mechanistic underpinnings of 2-(3-Phenoxyphenoxy)ethanamine is not extensively available in public literature. However, analysis of structurally related compounds containing the 3-phenoxyphenoxy moiety provides valuable insights into potential biological activities and molecular interactions. These related compounds have been investigated for a range of applications, from antimicrobial to enzymatic inhibition, suggesting that the 3-phenoxyphenoxy scaffold can be a key pharmacophore.
Identification of Molecular Targets and Pathways
Direct molecular targets for this compound have not been explicitly identified in the available scientific literature. However, studies on analogous compounds featuring the 3-phenoxyphenoxy core structure have revealed interactions with various biological targets and pathways.
Derivatives of 1,3-bis(3-phenoxyphenoxy)benzene (B1664538) have been noted for their antioxidant properties, potentially by mimicking the enzymatic activity of glutathione (B108866) peroxidase, which plays a crucial role in reducing oxidative stress. Furthermore, these compounds have demonstrated antibacterial activity against biofilm-forming bacteria such as Bacillus subtilis and Pseudomonas aeruginosa, which is thought to occur through the disruption of bacterial cell membranes.
A patent for arginase inhibitors describes a compound with a 3-(3-phenoxyphenoxy)propyl group that exhibits potent activity. google.com Arginase is a key enzyme in the urea cycle and its inhibition can have implications for various physiological and pathological processes, including immune response and cardiovascular function.
Furthermore, compounds with a (3-phenoxyphenoxy)methyl group have been studied as pilicides, which are anti-virulence agents targeting the assembly of bacterial pili in Escherichia coli. nih.gov By inhibiting pilus formation, these compounds can prevent bacterial adhesion to host cells, a critical step in the infection process.
Investigations into selenium-containing analogues with a 3-phenoxyphenoxy moiety have shown activity against the parasite Trypanosoma cruzi, the causative agent of Chagas disease. nih.gov While the exact molecular target is not definitively identified in the provided context, the studies suggest that the 3-phenoxyphenoxy structure is a key component for the observed anti-parasitic action. nih.gov
Table 1: Potential Molecular Targets and Biological Pathways of Compounds Containing a 3-Phenoxyphenoxy Moiety
| Compound Class/Derivative | Potential Molecular Target(s) | Implicated Biological Pathway(s) | Organism/System |
| 1,3-Bis(3-phenoxyphenoxy)benzene Derivatives | Glutathione Peroxidase (mimicry), Bacterial Cell Membrane | Oxidative Stress Reduction, Bacterial Membrane Disruption | Bacillus subtilis, Pseudomonas aeruginosa |
| 2-(3-phenoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide | Enzymes, Receptors | Inflammation, Microbial Activity | Not specified |
| 2-Amino-6-borono-2-(3-(3-phenoxyphenoxy)propyl)hexanoic acid | Arginase | Urea Cycle, Nitric Oxide Synthesis | Not specified |
| Thiazolo[3,2-a]pyridine derivatives with (3-phenoxyphenoxy)methyl group | Pilus Assembly Machinery | Bacterial Adhesion and Biofilm Formation | Escherichia coli |
| Selenium-containing analogues with 3-phenoxyphenoxy group | Not explicitly defined | Parasite Proliferation | Trypanosoma cruzi |
Structure-Mechanism Relationships
The relationship between the chemical structure of compounds containing the 3-phenoxyphenoxy group and their mechanism of action has been explored in several studies, providing insights into how specific structural modifications influence biological activity.
In the development of arginase inhibitors, the placement of the phenoxy oxygen atom was found to be critical for potency. A compound with a 3-(3-phenoxyphenoxy)propyl side chain was as potent as the reference compound. However, moving the phenoxy oxygen atom closer to the alpha-carbon or replacing it with a carbon atom resulted in a loss of potency, highlighting the importance of the specific ether linkage and its position within the side chain for effective interaction with the enzyme's active site. google.com
In the context of anti-trypanosomal agents, research on selenium-containing analogues demonstrated that the position of the phenoxy group on the phenoxy scaffold is a determinant of biological activity. nih.gov Compounds where the phenoxy moiety was attached at the C-3' position exhibited similar or even better inhibitory action against T. cruzi than those with the phenoxy group at the C-4' position. nih.gov This indicates that the spatial arrangement of the phenoxy group influences the compound's ability to interact with its parasitic target.
Table 2: Structure-Activity Relationship Insights for Compounds with a 3-Phenoxyphenoxy Moiety
| Compound Series | Structural Modification | Impact on Biological Activity | Reference |
| Arginase Inhibitors | Moving phenoxy oxygen closer to the alpha-carbon | Loss of potency | google.com |
| Arginase Inhibitors | Replacing phenoxy oxygen with a carbon atom | Loss of potency | google.com |
| Pilicides | Replacement of a C-7 naphthoxy with a naphthyl substituent on the core scaffold | Maintained but slightly altered activity | nih.gov |
| Pilicides | N-methylation of a C-8 indole (B1671886) substituent on the core scaffold | No negative effect on biological response | nih.gov |
| Anti-trypanosomal Agents | Phenoxy group at C-3' position vs. C-4' position | Similar or improved inhibitory action | nih.gov |
Potential Applications in Chemical Research and Development
Building Block in Complex Chemical Synthesis
2-(3-Phenoxyphenoxy)ethanamine serves as a valuable starting material or intermediate in the synthesis of more complex molecules. Its structure, featuring a flexible ether linkage and a reactive amine group, allows for a variety of chemical transformations.
Researchers have utilized this compound and its analogs in the creation of novel chemical entities. For instance, derivatives of phenoxyethylamine are used as building blocks in organic synthesis. The primary amine group can readily undergo reactions such as acylation, alkylation, and Schiff base formation, enabling the construction of larger, more intricate molecular architectures. The phenoxy-phenyl ether portion of the molecule provides a stable and often biologically relevant scaffold.
The synthesis of various derivatives has been documented, including those with modifications to the phenoxy rings or the ethylamine (B1201723) side chain. These synthetic routes often involve multi-step processes to introduce specific functional groups or to build upon the existing framework. For example, the synthesis of piperazino and morpholino derivatives of aryloxypropanes has been reported, highlighting the versatility of the core structure in generating new compounds with potential biological activities. researchgate.net
Development of Advanced Materials and Polymers
The unique chemical structure of this compound makes it a candidate for incorporation into advanced materials and polymers. The presence of aromatic rings contributes to thermal stability and rigidity, while the ether linkages can impart flexibility. The amine group provides a reactive site for polymerization reactions.
One area of exploration is in the development of novel polymers. For example, a hyperbranched polymer with a high degree of branching was successfully prepared using a related compound, 2-(4-phenoxyphenoxy)fluorenone, as a monomer in an acidic medium. researchgate.net This suggests that phenoxyphenoxy structures can be used to create complex, three-dimensional polymer architectures. Such materials can exhibit unique properties, including high solubility and low viscosity compared to their linear counterparts.
Furthermore, the compound and its derivatives can be used in the creation of specialized materials like those for organic light-emitting diodes (OLEDs) and other electronic applications. bldpharm.comgoogle.com The aromatic nature of the compound is beneficial for charge transport and luminescence properties in these materials.
Exploration as Agrochemically Relevant Scaffolds (e.g., Herbicides, Pesticides)
The phenoxy-phenyl ether motif is present in a number of commercially important agrochemicals. This has led to research into this compound and its derivatives as potential scaffolds for new herbicides and pesticides.
For example, the insecticide fenoxycarb (B1672525) is a carbamate (B1207046) ester of 2-(4-phenoxyphenoxy)ethanol, a closely related structure. nih.gov Fenoxycarb acts as a juvenile hormone mimic, disrupting the development of insects. nih.gov This demonstrates the potential of the phenoxyphenoxy scaffold in designing new insect growth regulators. The synthesis of haptens and protein conjugates for immunoassays of fenoxycarb has been developed, which involves derivatizing the parent molecule at various positions. acs.org
The structural features of this compound can be modified to optimize its biological activity against specific pests or weeds. Research in this area involves synthesizing a library of related compounds and screening them for herbicidal or pesticidal activity. Studies have shown that certain aryloxyalkanoic acids are effective herbicides. google.com The development of new derivatives aims to improve efficacy, selectivity, and environmental safety profiles. core.ac.ukmdpi.comnih.gov
Probes for Biochemical Pathways and Biological Systems
The interaction of small molecules with biological systems is a cornerstone of chemical biology and drug discovery. This compound and its derivatives are being investigated as probes to study biochemical pathways and biological systems.
The compound's structure allows it to potentially interact with various biological targets, such as enzymes and receptors. For example, derivatives of phenoxyethylamine are being studied for their effects on cellular processes and signaling pathways. smolecule.com Modifications to the basic structure can lead to compounds that act as inhibitors or modulators of specific biological targets. For instance, certain derivatives have been investigated as arginase inhibitors. google.com
These molecules can be labeled (e.g., with fluorescent tags) to visualize their distribution and interaction within cells and tissues. This allows researchers to track their movement and identify their binding partners, providing valuable insights into complex biological processes.
Ligands for Coordination Chemistry and Catalysis
The amine group and the ether oxygen atoms in this compound have the potential to act as coordination sites for metal ions, making the compound and its derivatives interesting candidates for ligands in coordination chemistry and catalysis. researchgate.netccimc.eu Ligands play a crucial role in determining the properties and reactivity of metal complexes. nih.gov
The design of new ligands is a key area of research in catalysis. ccimc.eu By modifying the structure of this compound, it is possible to create ligands with specific steric and electronic properties. These tailored ligands can then be used to prepare metal complexes with enhanced catalytic activity, selectivity, and stability for a variety of chemical transformations. rsc.orgipcms.fr For example, related phenoxy-containing ligands have been used in the development of catalysts for polymerization reactions. rsc.org
The ability to fine-tune the ligand structure allows for the optimization of catalysts for specific applications, such as in the synthesis of fine chemicals, pharmaceuticals, and polymers. ipcms.frgoogle.com The field of coordination chemistry continues to explore how the structure of ligands like modified this compound can influence the catalytic performance of metal centers.
Future Research Directions and Unexplored Avenues
Development of Novel Asymmetric Synthetic Routes
The presence of a potential chiral center, should substitution occur on the ethylamine (B1201723) bridge, makes the development of asymmetric synthetic routes a critical research direction. The production of enantiomerically pure molecules is of paramount importance in medicinal chemistry, where different enantiomers can have vastly different biological activities. google.com Future research should focus on moving beyond classical resolution methods towards more efficient and elegant asymmetric syntheses. google.com
Methodologies applicable to the broader class of 2-arylethylamines offer a roadmap for this compound. nih.gov Key areas for exploration include:
Organocatalysis : Bifunctional organocatalysts, such as those based on thiourea, have proven highly effective in enantioselective C-C bond-forming reactions. nih.gov Applying these catalysts to the synthesis of chiral precursors for 2-(3-Phenoxyphenoxy)ethanamine could provide a metal-free, environmentally benign route.
Enzymatic Catalysis : Lipases and (S)-oxynitrilases have been successfully used in the chemo-enzymatic synthesis of optically active precursors like chiral cyanohydrins and alcohols. researchgate.net Investigating the substrate specificity of various enzymes for intermediates in the synthesis of this compound could lead to highly stereoselective processes.
Chiral Induction : The use of chiral auxiliaries or chiral phase-transfer catalysts, such as simplified Maruoka catalysts, represents another promising avenue for establishing stereocenters with high fidelity. nih.gov
Table 1: Comparison of Potential Asymmetric Synthesis Strategies
| Synthesis Strategy | Potential Advantages | Key Considerations | Relevant Precedent |
|---|---|---|---|
| Organocatalysis | Metal-free, milder reaction conditions, high enantioselectivity. | Catalyst design and loading, substrate scope. | Asymmetric Michael addition of nitroolefins catalyzed by bifunctional thiourea. nih.gov |
| Enzymatic Catalysis | High stereospecificity, environmentally friendly (aqueous media). | Enzyme stability and availability, substrate compatibility. | Lipase-catalyzed enantioselective transesterification of cyanohydrin acetates. researchgate.net |
| Metal-Catalyzed Hydrogenation | High efficiency and atom economy for certain substrates. | Catalyst cost (e.g., rhodium, iridium), potential for metal contamination. | Transition metal-catalyzed enantioselective hydrogenation. nih.gov |
| Chiral Phase-Transfer Catalysis | Operational simplicity, suitable for large-scale synthesis. | Catalyst design for specific substrate, reaction optimization. | Asymmetric alkylation using binaphthyl ammonium (B1175870) derivatives. nih.gov |
Investigation of Advanced Spectroscopic Techniques for Real-Time Analysis
While standard spectroscopic techniques like NMR and Mass Spectrometry are used for final product characterization, future research should focus on advanced methods for real-time analysis. acs.orgnih.gov Such techniques, often part of a Process Analytical Technology (PAT) approach, are crucial for optimizing reaction conditions, understanding reaction kinetics, and ensuring process safety and reproducibility.
Future investigations could include:
Real-Time NMR Spectroscopy : Employing flow-NMR or in-situ NMR probes to monitor the conversion of reactants to this compound. This would provide detailed kinetic data and help identify transient intermediates or byproducts that are missed by offline analysis.
Hyphenated Techniques : Advanced methods like LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) can be used for more than final characterization. nih.gov Developing online LC-MS methods would allow for real-time separation and identification of components in the reaction mixture, offering superior sensitivity and specificity.
Raman and Infrared Spectroscopy : In-situ Raman and Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy are powerful tools for monitoring functional group transformations in real-time without the need for sample extraction. These techniques could track the consumption of starting materials and the formation of the ether linkages and the final amine group.
Expansion of Computational Models for Predictive Chemistry
Computational chemistry offers a powerful, resource-efficient way to predict the properties and behavior of molecules, thereby guiding experimental work. For this compound, the expansion of computational models is a largely unexplored but highly promising field.
Key areas for computational research include:
Quantum Mechanics (QM) Calculations : Using methods like Density Functional Theory (DFT) to accurately predict spectroscopic signatures (NMR, IR), which can aid in the interpretation of experimental data. QM can also be used to model reaction mechanisms, calculate transition state energies, and predict the feasibility of novel synthetic routes.
Molecular Dynamics (MD) Simulations : MD simulations can provide insight into the conformational landscape of this compound and its derivatives. This is particularly important for understanding how the molecule might interact with biological targets, such as the binding pocket of a receptor.
Quantitative Structure-Activity Relationship (QSAR) : Should biological activity be discovered (see Section 8.4), QSAR modeling would be essential. By building computational models that correlate structural features of a series of analogues with their biological activity, QSAR can predict the potency of new, unsynthesized compounds, thereby prioritizing synthetic efforts. The use of computer modeling to design molecules that fit into the binding domain of a target is a well-established principle in drug discovery. google.com
Discovery of Novel Biological Targets through High-Throughput Screening
The structural similarity of this compound to known pharmacophores suggests it may possess undiscovered biological activity. High-Throughput Screening (HTS) provides a systematic and rapid method to test the compound against vast libraries of biological targets. nih.govnih.gov
Future research should involve:
Broad-Based HTS Campaigns : Screening this compound against diverse panels of receptors, enzymes, and ion channels. Given the prevalence of the phenethylamine (B48288) motif in neuroscience, targets within the central nervous system, such as G-protein coupled receptors (GPCRs), are of particular interest. nih.gov For example, structurally related urea (B33335) derivatives have been identified as potent antagonists for the Neuropeptide Y5 (NPY5) receptor through screening campaigns. sci-hub.se
Target-Focused Screening : Based on the activity of related diaryl ether compounds, focused screens could be employed. For instance, some related structures act as ligands for serotonin (B10506) receptors (5-HT2A, 5HT2C) and cytochrome P450 enzymes (CYP2D6), suggesting these are logical targets to investigate. google.com
Phenotypic Screening : An alternative to target-based screening is phenotypic screening, where the compound is tested for its effect on cell behavior or morphology. A recent study utilized this approach to screen a large compound library against Mycobacterium tuberculosis within infected human macrophages, successfully identifying hundreds of qualified hits. nih.gov This approach could uncover unexpected therapeutic applications for this compound.
Table 2: Potential Biological Target Classes for High-Throughput Screening
| Target Class | Rationale | Example Targets |
|---|---|---|
| GPCRs | The phenethylamine scaffold is a classic feature of many GPCR ligands. | Neuropeptide Y5 (NPY5) Receptor, Serotonin (5-HT) Receptors, Dopamine Receptors. nih.govsci-hub.se |
| Enzymes | Diaryl ether structures are found in various enzyme inhibitors. | Cytochrome P450 (e.g., CYP2D6), Sterol 24-methyltransferase. google.comcardiff.ac.uk |
| Ion Channels | Amine-containing compounds frequently interact with ion channels. | Sodium, Potassium, and Calcium channels. |
| Kinases | Kinases are a major class of drug targets; diverse chemical scaffolds can show activity. | Tie-2 Kinase, various receptor tyrosine kinases. google.com |
Exploration in Emerging Fields of Chemical Science
The unique structure of this compound makes it a candidate for exploration in several emerging fields beyond traditional pharmacology.
Materials Science : The rigid yet flexible diaryl ether backbone is a common feature in high-performance polymers and epoxy resins known for their thermal stability and mechanical properties. google.comnih.gov Future work could explore the use of this compound as a monomer or a modifying agent in the synthesis of novel polyimides, polyamides, or epoxy systems to create materials with tailored properties.
Targeted Protein Degradation : The field of PROTACs (Proteolysis-Targeting Chimeras) utilizes bifunctional molecules to link a target protein to an E3 ligase, leading to the target's degradation. sigmaaldrich.com The primary amine on this compound makes it an ideal synthetic handle to be incorporated as part of a linker or attached to a warhead, serving as a building block for novel protein degraders. sigmaaldrich.com
Organometallic Chemistry and Catalysis : Ligand design is central to advances in catalysis. Multidentate ligands containing P, N, and O donor atoms are of significant interest. acs.org The nitrogen and oxygen atoms in this compound could be used to coordinate with metal centers. Further derivatization could create novel pincer-type or multiferrocenyl ligands for applications in homogeneous catalysis or as electrochemical sensors. acs.org
Q & A
Q. Q1. What are the optimal synthetic routes for 2-(3-Phenoxyphenoxy)ethanamine, and how can purity be ensured?
Methodological Answer: The synthesis typically involves nucleophilic substitution of 3-phenoxyphenol with a bromoethylamine derivative under basic conditions (e.g., K₂CO₃ in DMF). Key steps include:
- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol to achieve >95% purity .
- Characterization: Use H/C NMR to confirm amine proton resonance (δ 1.5–2.5 ppm) and phenoxy aromatic signals (δ 6.5–7.5 ppm). FTIR validates N-H stretches (~3300 cm⁻¹) and ether C-O bonds (~1250 cm⁻¹) .
Basic Research: Safety and Handling
Q. Q2. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- PPE: Nitrile gloves, lab coat, and safety goggles (NIOSH/EN 166 standards) to prevent dermal/ocular exposure.
- Ventilation: Use fume hoods to avoid inhalation; monitor vapor pressure (if available) for risk assessment.
- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research: Metabolic Pathways
Q. Q3. How can researchers elucidate the metabolic fate of this compound in mammalian systems?
Methodological Answer:
- In Vitro Models: Incubate with liver microsomes (e.g., human CYP450 isoforms) to identify primary metabolites via LC-MS/MS.
- Isotope Labeling: Use C-labeled amine groups to track metabolic products in urine/bile from rodent models .
- Enzyme Inhibition: Co-administer CYP inhibitors (e.g., ketoconazole) to pinpoint dominant metabolic pathways .
Advanced Research: Structure-Activity Relationships (SAR)
Q. Q4. How does structural modification of the phenoxy group affect this compound’s biological activity?
Methodological Answer:
- Analog Synthesis: Introduce substituents (e.g., halogens, methoxy) at the 4-position of the phenoxy ring.
- Bioassays: Compare binding affinity to serotonin receptors (e.g., 5-HT₂A) via radioligand displacement assays.
- Computational Modeling: Perform molecular docking (AutoDock Vina) to predict steric/electronic effects on receptor interactions .
Advanced Research: Data Contradictions
Q. Q5. How to resolve conflicting reports on this compound’s receptor selectivity?
Methodological Answer:
- Reproducibility Checks: Standardize assay conditions (e.g., buffer pH, temperature) across labs.
- Orthogonal Assays: Validate results using both cell-based (e.g., cAMP accumulation) and tissue-based (e.g., isolated rat aorta) models.
- Meta-Analysis: Pool data from multiple studies to identify outliers or dose-dependent trends .
Advanced Research: Analytical Method Development
Q. Q6. What advanced analytical techniques improve quantification of this compound in complex matrices?
Methodological Answer:
- LC-HRMS: Use a C18 column (2.1 × 50 mm, 1.7 µm) with gradient elution (water/acetonitrile + 0.1% formic acid) for high-resolution mass detection (m/z 244.1443 [M+H]⁺).
- Sample Prep: Solid-phase extraction (Strata-X cartridges) to recover >85% analyte from plasma .
Regulatory Considerations
Q. Q7. What regulatory frameworks govern this compound’s use in preclinical studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
